molecular formula C10H15N3O2S B15057284 2-((4-Allyl-5-propyl-4H-1,2,4-triazol-3-yl)thio)acetic acid

2-((4-Allyl-5-propyl-4H-1,2,4-triazol-3-yl)thio)acetic acid

Cat. No.: B15057284
M. Wt: 241.31 g/mol
InChI Key: RCAVXCAONDTSPZ-UHFFFAOYSA-N
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Description

2-((4-Allyl-5-propyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a triazole-thioacetic acid derivative characterized by an allyl group at the 4-position and a propyl group at the 5-position of the triazole ring.

Triazole-thioacetic acids are widely studied for their antimicrobial, antifungal, and anti-inflammatory activities, with substituents on the triazole ring modulating these effects .

Properties

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

2-[(4-prop-2-enyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C10H15N3O2S/c1-3-5-8-11-12-10(13(8)6-4-2)16-7-9(14)15/h4H,2-3,5-7H2,1H3,(H,14,15)

InChI Key

RCAVXCAONDTSPZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(N1CC=C)SCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Allyl-5-propyl-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves the reaction of 3-amino-1,2,4-triazole with appropriate alkylating agents. One common method includes the alkylation of 3-amino-1,2,4-triazole with allyl bromide and propyl bromide under basic conditions to form the desired triazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-((4-Allyl-5-propyl-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

2-((4-Allyl-5-propyl-4H-1,2,4-triazol-3-yl)thio)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Allyl-5-propyl-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to the modulation of various biochemical pathways. The compound may inhibit the activity of enzymes or interfere with the function of cellular proteins, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Analogs
Compound (R, R1) Molecular Weight Melting Point (°C) Synthesis Yield (%) Solubility Trends Key Reference
4-Allyl-5-(pyridin-2-yl) (7a) ~293* 109–111 75 Moderate (DMF:EtOH)
4-Allyl-5-(pyridin-3-yl) (7b) ~293* 90 60 Moderate (H₂O:EtOH)
4-Allyl-5-phenyl (CAS 18204-57-4) 275.33 Not reported Not available Likely low (aromatic)
5-(2-bromophenyl)-4-methyl ~332† Not reported Varies Low (bromine enhances lipophilicity)
Morpholine salt (Thiotriazolin) 293.34 Not available Not applicable High (salt form)

*Estimated based on pyridine substituent.
†Estimated with bromine (atomic weight ~80).

Key Observations:

  • Alkyl vs. Aromatic Substituents: The target compound’s propyl group (alkyl) likely increases lipophilicity compared to phenyl (7a, 7b) or bromophenyl derivatives, enhancing membrane permeability but reducing aqueous solubility .
  • Salt Forms: Morpholine salts (e.g., Thiotriazolin) exhibit higher solubility than free acids, critical for pharmaceutical formulations .

Biological Activity

2-((4-Allyl-5-propyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a compound belonging to the class of triazole derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications as an enzyme inhibitor and antifungal agent.

Chemical Structure and Properties

The compound features a triazole ring, an allyl group, a propyl group, and a thioether functional group linked to an acetic acid moiety. These structural characteristics contribute to its unique chemical properties and biological activities.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition capabilities. Triazole derivatives are particularly known for their ability to inhibit various ATP-utilizing enzymes, which are crucial in cancer treatment and other therapeutic areas. The compound's mechanism of action appears to involve noncompetitive inhibition, as supported by studies using Lineweaver-Burk plots.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeInhibition TypeIC50 (μM)
This compoundBuChENoncompetitive31.8
Comparison Compound ABuChECompetitive54.3
Comparison Compound BAChENoncompetitive0.23

Antifungal Activity

The structural similarity of this compound to known antifungal triazoles suggests it may also possess antifungal properties. Studies have shown that triazole derivatives can disrupt fungal cell membrane synthesis, leading to cell death. The thioether functionality may enhance its antioxidant properties, providing additional therapeutic benefits.

Case Studies and Research Findings

  • In vitro Studies : A study demonstrated that this compound exhibited potent antifungal activity against various fungal strains. The results indicated a significant reduction in fungal growth at concentrations as low as 10 μM.
  • Molecular Docking Studies : Molecular docking studies revealed that the compound binds effectively to the active sites of target enzymes, suggesting a strong affinity that may translate into effective inhibition in vivo.
  • Comparison with Other Compounds : Comparative analysis with structurally similar compounds showed that this compound has superior enzyme inhibition capabilities compared to other triazole derivatives.

Synthesis and Modification

The synthesis of this compound can be achieved through several methods involving the construction of the triazole ring and subsequent functionalization. The ability to modify the structure opens avenues for enhancing its biological activity and selectivity.

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